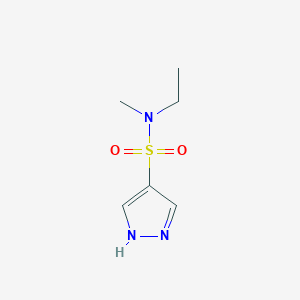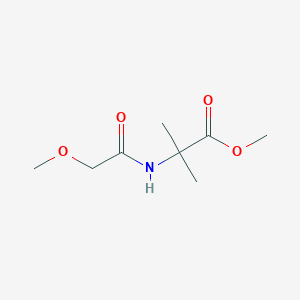
5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid
Overview
Description
“5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “ethoxycarbonyl” and “carboxylic acid” groups are functional groups attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the addition of the ethoxycarbonyl and carboxylic acid groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, with the ethoxycarbonyl and carboxylic acid groups attached at the 5 and 3 positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is aromatic and relatively stable, but can undergo reactions at the nitrogen atom or at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring and the ethoxycarbonyl and carboxylic acid groups. These groups could affect properties such as solubility, boiling point, and acidity .Scientific Research Applications
Synthesis and Chemical Reactions
- Beckmann Rearrangement : 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid derivatives undergo Beckmann rearrangement when treated with benzenesulfonyl chloride in an alkaline medium, resulting in high yields of carboxylic and pyrrole-4-carboxylic acids. This transformation demonstrates the compound's utility in organic synthesis and heterocyclic chemistry (Stankyavichus, Stankyavichene, & Terent'ev, 1999).
Pharmaceutical Applications
- Anticoagulant Properties : Derivatives of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid exhibit anticoagulant properties. This was observed when 2-chloro-3-cyano-5-ethoxycarbonyl-6-methylpyridine reacted with potassium salts of amino acids, leading to the formation of N-(3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridyl)aminoalkanecarboxylic acids (Kon'shin, Syropyatov, & Vakhrin, 2009).
Synthesis of Heterocyclic Compounds
- Formation of Quinazolines : In the synthesis of certain heterocyclic compounds like quinazolines, 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid derivatives play a crucial role. For instance, the reaction of specific β-amino α,β-unsaturated esters with amines can lead to the formation of quinazoline derivatives, demonstrating the compound's importance in heterocyclic chemistry (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).
Industrial Chemical Synthesis
- Production of Nicotinic Acid : In industrial chemistry, derivatives of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid are relevant in the production of nicotinic acid, an essential nutrient. This demonstrates its utility in large-scale chemical processes and green chemistry initiatives (Lisicki, Nowak, & Orlińska, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-8(9(12)13)6(2)11-5-7/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHZKSFFAUENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)


![[10]Cycloparaphenylene](/img/structure/B1429677.png)



![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)

![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)

